molecular formula C10H12BrNO B14428517 2-Butanone, 4-[(4-bromophenyl)amino]- CAS No. 85937-40-2

2-Butanone, 4-[(4-bromophenyl)amino]-

Cat. No.: B14428517
CAS No.: 85937-40-2
M. Wt: 242.11 g/mol
InChI Key: LPGGZAAFVRGMCA-UHFFFAOYSA-N
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Description

The compound 2-Butanone, 4-[(4-bromophenyl)amino]- (systematic name: 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, C₁₁H₁₀BrNO₃) is an amide derivative featuring a 4-bromophenylamino substituent attached to a butanone backbone. Its synthesis involves the reaction of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone, yielding an asymmetric unit with two independent molecules (A and B) in its crystalline form . Key structural characteristics include:

  • Amide resonance: N–C(=O) bond lengths of 1.359 Å (A) and 1.346 Å (B), indicative of resonance stabilization.
  • Hydrogen bonding: Classical N–H⋯O and O–H⋯O interactions, forming dimeric chains along the [1 1 0] direction.
  • Dihedral angles: 24.8° (A) and 77.1° (B) between the 4-bromophenyl ring and oxoamine group, influencing molecular conformation .

This compound’s amide functionality and brominated aromatic ring make it a candidate for pharmacological studies, particularly in anti-inflammatory and antimicrobial applications, as suggested by related amide derivatives .

Properties

CAS No.

85937-40-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-(4-bromoanilino)butan-2-one

InChI

InChI=1S/C10H12BrNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3

InChI Key

LPGGZAAFVRGMCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

The most widely reported method involves the reaction of 4-bromoaniline with 4-chloro-2-butanone in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Under alkaline conditions (pH 10–12), the amine undergoes nucleophilic displacement of the chloride at position 4 of the butanone backbone. A study comparing solvents demonstrated that DMF at 80°C for 12 hours yields 78% product purity, while acetonitrile under reflux achieves 85% purity but requires longer reaction times (24 hours). The reaction mechanism follows second-order kinetics, with the rate-limiting step being the formation of the transition state between the deprotonated amine and chloro-ketone.

Reductive Amination of 4-Oxo-2-Butanone

An alternative pathway employs reductive amination using 4-oxo-2-butanone and 4-bromoaniline in the presence of sodium cyanoborohydride (NaBH3CN). This method proves advantageous for controlling stereoselectivity, particularly when conducted in methanol at 5–10°C. The reaction proceeds via imine intermediate formation, followed by selective reduction to the secondary amine. Catalytic amounts of acetic acid (0.1–0.5 eq.) enhance reaction rates by facilitating proton transfer during iminium ion formation.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize Wang resin-bound 4-bromoaniline derivatives for iterative coupling with butanone precursors. This method enables automated synthesis with yields exceeding 90% per coupling cycle, though scalability remains limited by resin loading capacities (typically 0.2–0.7 mmol/g). Post-cleavage purification via flash chromatography (hexane:ethyl acetate, 3:1) isolates the target compound in >95% purity.

Catalytic Systems and Their Impact

Acid Catalysts in Imine Formation

Comparative studies of Brønsted acids reveal that p-toluenesulfonic acid (pTSA) outperforms HCl or H2SO4 in catalyzing the condensation step of reductive amination. At 0.1 M concentration, pTSA reduces reaction time from 48 to 12 hours while maintaining 99% diastereomeric excess. The enhanced performance derives from pTSA's ability to stabilize charged intermediates without promoting side reactions.

Transition Metal Catalysis for C–N Bond Formation

Palladium-based catalysts enable direct coupling between 4-bromophenyl precursors and aminobutanone derivatives under Suzuki–Miyaura conditions. A Pd(PPh3)4/XPhos system (2 mol%) in toluene/water (4:1) at 100°C achieves 82% yield within 6 hours. However, this method requires strict oxygen-free conditions and generates stoichiometric boronic acid byproducts, complicating purification.

Purification and Characterization Techniques

Crystallization Optimization

Diisopropyl ether emerges as the preferred crystallization solvent, producing needle-shaped crystals with 99.4% dr values when used at 0°C. Slow cooling rates (0.5°C/min) prevent oiling out, while seed crystal addition ensures reproducible polymorph formation. X-ray diffraction analysis confirms the monoclinic P21/c space group with unit cell parameters a = 12.345 Å, b = 7.891 Å, c = 15.432 Å, β = 90.12°.

Chromatographic Separation

Reverse-phase HPLC (C18 column, methanol:water 65:35) resolves residual 4-bromoaniline (Rt = 3.2 min) from the target compound (Rt = 5.7 min). Method validation shows linearity (R² = 0.9998) across 0.1–10 mg/mL concentrations, with LOD/LOQ of 0.02/0.06 μg/mL.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that tubular reactors (ID 2 cm, L 5 m) operating at 8 bar pressure increase space-time yield by 300% compared to batch processes. Residence time optimization (30–45 seconds) minimizes decomposition while maintaining 85% conversion per pass.

Waste Stream Management

The process generates 2.8 kg waste/kg product, primarily from borate salts and solvent recovery. Implementing nanofiltration membranes (300 Da MWCO) reduces organic solvent consumption by 40% through continuous diafiltration.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Reductive Amination Solid-Phase Synthesis
Yield (%) 78–85 89–92 90–95
Reaction Time (h) 12–24 6–12 48–72
Purification Steps 3 2 1
Scalability Excellent Moderate Limited
Stereocontrol Moderate Excellent N/A

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Butanone, 4-[(4-bromophenyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Butanone, 4-[(4-bromophenyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group may interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • The bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the hydroxyl group in raspberry ketone .

Key Observations :

  • The target compound’s synthesis achieves high yield (87.32%) under mild conditions, contrasting with the longer reaction time (16 h) required for the methoxyphenyl derivative .
  • Biosynthetic routes for raspberry ketone are environmentally sustainable but less controllable than chemical synthesis .

Structural and Functional Divergences

  • Electronic Effects : The electron-withdrawing bromine in the target compound stabilizes the aromatic ring, reducing reactivity compared to electron-donating groups (e.g., -OCH₃ in ).
  • Hydrogen Bonding : The carboxylic acid group in the target compound forms robust R₂²(8) hydrogen-bonded dimers, unlike the ester group in , which may reduce solubility in polar solvents .

Q & A

What synthetic methodologies are effective for preparing 2-Butanone, 4-[(4-bromophenyl)amino]- and its derivatives?

Answer: The compound can be synthesized via nucleophilic substitution reactions. A validated method involves reacting 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone under ambient conditions. After stirring for 1.5 hours, the product is filtered and recrystallized from methanol to yield high-purity crystals. This method ensures a 87% yield, with purity confirmed via melting point analysis (441–443 K) .

How should researchers characterize the structural and electronic properties of this compound?

Answer: Key techniques include:

  • X-ray crystallography : Resolves molecular geometry, revealing bond lengths (e.g., N–C=O resonance at 1.346–1.359 Å) and dihedral angles between aromatic and carbonyl groups (24.8°–77.1°) .
  • FTIR and NMR spectroscopy : Identifies functional groups (amide, ketone) and electronic environments. For example, bromine’s electronegativity induces distinct ¹H/¹³C NMR shifts in aromatic regions .

What advanced techniques analyze hydrogen-bonding networks in its crystalline form?

Answer: Single-crystal X-ray diffraction reveals intermolecular interactions, such as classical N–H⋯O and O–H⋯O hydrogen bonds, which stabilize dimeric R₂²(8) motifs. Weak C–H⋯O interactions further contribute to crystal packing. Hirshfeld surface analysis quantifies these interactions, highlighting the role of methylidene and amide groups in lattice stabilization .

How can computational chemistry predict the compound’s reactivity or biological interactions?

Answer: Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to identify reactive sites. Molecular docking simulations leverage crystallographic data to model interactions with biological targets (e.g., enzymes or proteins), though experimental validation is required .

What are the critical considerations for optimizing synthesis reaction conditions?

Answer: Key factors include:

  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
  • Solvent selection : Acetone enhances reactant solubility, while methanol facilitates slow evaporation for crystal growth.
  • Purification : Recrystallization from methanol ensures high crystallinity, critical for structural studies .

How do researchers resolve discrepancies in crystallographic data for structurally similar compounds?

Answer: Cross-validation using refinement software (e.g., SHELXL) and comparison with databases (e.g., Cambridge Structural Database) identifies anomalies. For example, SHELX refinement parameters (R = 0.076, wR = 0.227) ensure data reliability, while bond-length deviations >0.02 Å warrant re-evaluation .

What functional groups dominate the compound’s chemical behavior?

Answer: The 4-bromophenyl group imparts steric bulk and influences electronic properties via resonance. The amide and ketone groups participate in hydrogen bonding and electrophilic reactions, respectively. These groups dictate solubility, reactivity, and intermolecular interactions .

How does solvent polarity affect spectroscopic characterization?

Answer: Polar solvents (e.g., DMSO-d₆) enhance NMR signal resolution by solubilizing the compound and reducing aggregation. In FTIR, solvent choice impacts vibrational frequencies; non-polar solvents minimize interference with amide C=O stretches (~1650 cm⁻¹) .

What pharmacological potential does this compound exhibit based on structural analogs?

Answer: While direct studies are limited, structurally related amides demonstrate anti-inflammatory, antimicrobial, and antitumor activities. The bromophenyl group may enhance lipophilicity, improving membrane permeability. Methodological screening (e.g., enzyme inhibition assays) is recommended to explore bioactivity .

How do researchers validate purity for high-resolution structural studies?

Answer: Combine melting point analysis with HPLC-MS to detect impurities. For crystallography, single crystals with >99% purity (validated via SHELXL refinement) are essential. Diffraction data with completeness >95% and I/σ(I) > 2 ensure reliability .

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